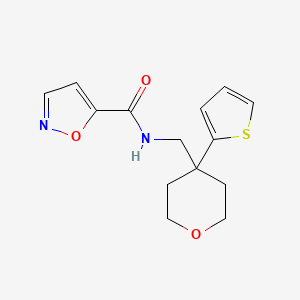![molecular formula C12H9N3O4S B2916782 2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 2-thiophenecarboxylate CAS No. 320420-12-0](/img/structure/B2916782.png)
2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 2-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 2-thiophenecarboxylate is an intriguing organic compound known for its unique structure and reactivity It comprises a thiophene carboxylate ester connected to a cyano and dioxo substituted pyrimidine ring via an ethyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 2-thiophenecarboxylate can be achieved through a multi-step process, typically starting from commercially available thiophene carboxylic acid and cyano-dioxo pyrimidine derivatives. Here is a basic outline:
Esterification: : The reaction of thiophene carboxylic acid with ethanol in the presence of a strong acid, such as sulfuric acid, to form ethyl thiophene-2-carboxylate.
Nucleophilic Substitution: : Reacting the ethyl thiophene-2-carboxylate with the cyano-dioxo pyrimidine derivative in the presence of a strong base, like sodium hydride, to facilitate nucleophilic attack and subsequent substitution reaction.
Purification: : The final product is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
For industrial scale production, the process would typically involve optimization of reaction conditions to increase yield and purity, such as using continuous flow reactors, automated synthesis platforms, and advanced purification methods like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can be oxidized in the presence of strong oxidizing agents like potassium permanganate, resulting in the cleavage of the ethyl and thiophene moieties.
Reduction: : The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: : The compound can undergo substitution reactions, particularly nucleophilic substitutions at the cyano and dioxo positions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide under acidic conditions.
Reduction: : Lithium aluminum hydride, catalytic hydrogenation.
Substitution: : Sodium hydride, potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: : Carboxylic acids or aldehydes.
Reduction: : Amines or partially reduced intermediates.
Substitution: : Various substituted pyrimidine derivatives depending on the nature of the nucleophile.
Scientific Research Applications
Chemistry
In organic chemistry, 2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 2-thiophenecarboxylate is utilized as a precursor for synthesizing more complex molecules. It serves as a versatile intermediate in multi-step syntheses, enabling the construction of novel compounds with potential pharmacological activity.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which could pave the way for developing new biochemical assays or therapeutic agents.
Medicine
In medicinal chemistry, analogs of this compound may exhibit bioactivity, prompting studies into their potential as drug candidates, particularly in targeting specific enzymes or receptors implicated in diseases.
Industry
Industrial applications may involve using this compound or its derivatives in the development of new materials with specialized properties, such as organic electronics or advanced polymers.
Mechanism of Action
Mechanism
The exact mechanism of action of 2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 2-thiophenecarboxylate depends on its specific context of use. Generally, it may interact with biological targets through hydrogen bonding, hydrophobic interactions, or covalent bonding.
Molecular Targets and Pathways
Potential molecular targets include enzyme active sites, receptor binding pockets, and nucleic acid grooves. Pathways involved could range from signal transduction pathways in cells to catalytic cycles in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-thiophenecarboxylate: : Similar ester structure without the pyrimidine ring.
2-Cyano-4,6-dioxo-1,2,3,6-tetrahydropyrimidine: : Lacks the thiophene carboxylate group.
Methyl 2-thiophenecarboxylate: : Similar thiophene ester with a methyl group instead of an ethyl linker.
Uniqueness
The uniqueness of 2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 2-thiophenecarboxylate lies in its combined structural features, which confer distinct reactivity and potential bioactivity. The presence of both cyano and dioxo groups, along with the ethyl linker and thiophene ester, enables a broader range of chemical transformations and interactions compared to simpler analogs.
There you have it—a comprehensive deep dive into the fascinating world of this compound! Which part intrigued you the most?
Properties
IUPAC Name |
2-(5-cyano-2,4-dioxopyrimidin-1-yl)ethyl thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O4S/c13-6-8-7-15(12(18)14-10(8)16)3-4-19-11(17)9-2-1-5-20-9/h1-2,5,7H,3-4H2,(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHLNUUIJOLXMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)OCCN2C=C(C(=O)NC2=O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-chloro-4-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2916700.png)
![N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2916701.png)
![N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2916703.png)
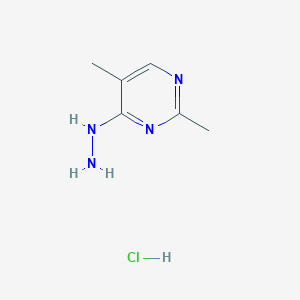
![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2,4-dimethoxybenzoate](/img/structure/B2916705.png)
![1,6-dimethyl-4-({1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}oxy)-1,2-dihydropyridin-2-one](/img/structure/B2916711.png)
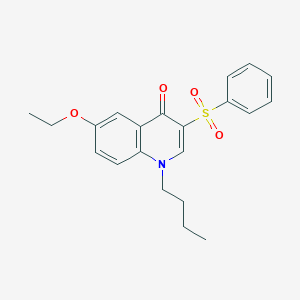
![2-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}acetic acid](/img/structure/B2916713.png)

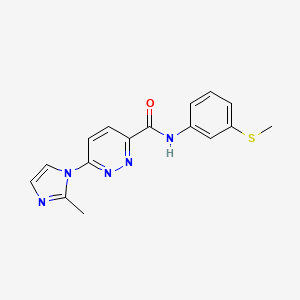
![3,4,5-triethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2916718.png)
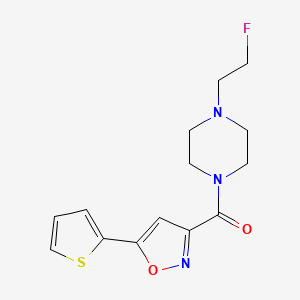
![3-(3,5-dimethylphenyl)-N-(2-methoxyethyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2916721.png)
